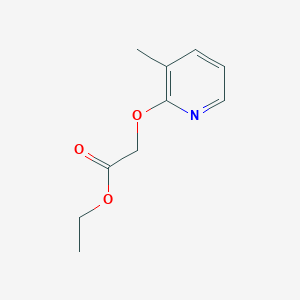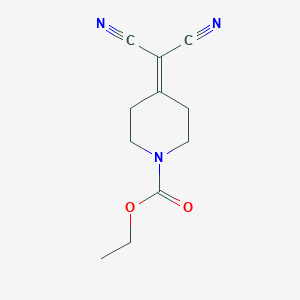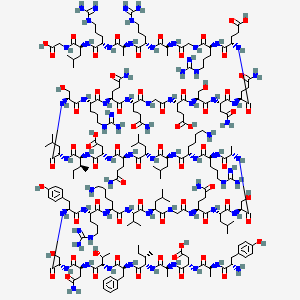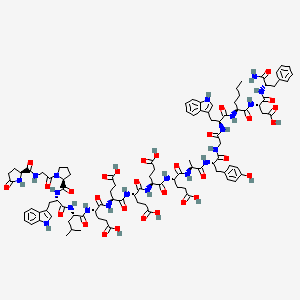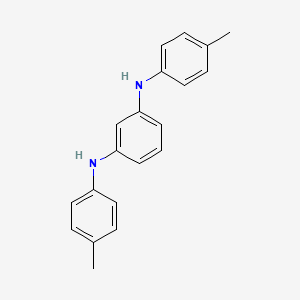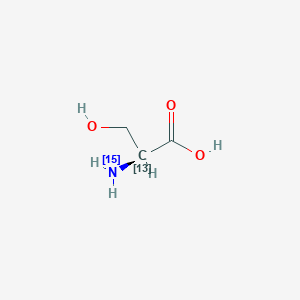
(1-乙基-1H-咪唑-2-基)(苯基)甲酮
描述
“(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone” is a chemical compound with the CAS Number: 864231-66-3 . It has a molecular weight of 200.24 and its linear formula is C12 H12 N2 O . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of “(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone” can be represented by the SMILES string: CCn1ccnc1C(=O)c2ccccc2 .Physical And Chemical Properties Analysis
“(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone” is a liquid at room temperature . It has a molecular weight of 200.24 and its linear formula is C12 H12 N2 O .科学研究应用
抗菌应用
(1-乙基-1H-咪唑-2-基)(苯基)甲酮: 衍生物因其抗菌特性而备受关注。 咪唑环是该化合物中的核心结构,已知其会干扰细菌细胞壁的合成,从而有可能用于对抗细菌感染 .
抗肿瘤和抗癌潜力
研究表明,像(1-乙基-1H-咪唑-2-基)(苯基)甲酮这样的含咪唑化合物可以合成出具有良好抗肿瘤和抗癌活性的新型化合物。 这些化合物可以抑制肿瘤生长和增殖 .
抗真菌功效
咪唑部分是抗真菌剂中的常见特征。 (1-乙基-1H-咪唑-2-基)(苯基)甲酮的衍生物可以被开发用于治疗真菌感染,因为它们可以破坏真菌的细胞膜,导致细胞死亡 .
抗病毒特性
咪唑衍生物也因其抗病毒特性而被探索。 (1-乙基-1H-咪唑-2-基)(苯基)甲酮与其他基于咪唑的抗病毒剂的结构相似性表明该领域具有潜在应用,特别是在破坏病毒复制过程中 .
抗炎和止痛用途
含咪唑环的化合物已被证明具有抗炎和止痛作用。 这使得(1-乙基-1H-咪唑-2-基)(苯基)甲酮成为开发新型抗炎和止痛药物的候选药物 .
抗氧化活性
咪唑衍生物已被评估其抗氧化潜力。 (1-乙基-1H-咪唑-2-基)(苯基)甲酮作为自由基清除剂的能力可以用于治疗应用中,以减轻氧化应激相关疾病 .
抗蠕虫应用
咪唑的结构框架对寄生虫有效。 因此,(1-乙基-1H-咪唑-2-基)(苯基)甲酮可用于合成新的抗蠕虫药物,这些药物更有效且毒性更低 .
质子泵抑制
咪唑化合物已被用于合成像奥美拉唑这样的质子泵抑制剂。 (1-乙基-1H-咪唑-2-基)(苯基)甲酮的衍生物可以作为开发新型药物的基础,这些药物可以减少胃酸的产生,从而缓解胃食管反流病等疾病 .
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, suggesting this compound may have similar effects .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting this compound may have similar effects .
Action Environment
It is known that the compound is stable at room temperature, suggesting it may be relatively resistant to environmental changes .
生化分析
Biochemical Properties
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions .
Molecular Mechanism
At the molecular level, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone remains stable under controlled conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For instance, high doses of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone have been associated with hepatotoxicity in animal studies .
Metabolic Pathways
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been found to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been observed to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
属性
IUPAC Name |
(1-ethylimidazol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACKGQQUIGILDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586231 | |
| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864231-66-3 | |
| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)

